[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde
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Overview
Description
[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde: is a complex organic compound featuring a unique structure that combines phenyl, pyridinyl, and imidazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde typically involves multi-step organic reactionsThe final step involves the addition of the acetaldehyde group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it valuable in biochemical assays .
Medicine: The compound’s structure can be modified to enhance its pharmacological properties, making it a candidate for drug discovery .
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired effect .
Comparison with Similar Compounds
- 2-Phenylethanol (2PE)
- p-Hydroxyphenylethanol (HPE)
- 4-Hydroxybenzaldehyde (HBA)
Comparison: Compared to these similar compounds, [5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde exhibits unique structural features that enhance its reactivity and stability. The presence of the imidazole ring and the pyridinyl group provides additional sites for chemical modification, making it more versatile in various applications .
Properties
CAS No. |
81891-76-1 |
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Molecular Formula |
C16H13N3O |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-(5-phenyl-4-pyridin-3-yl-1H-imidazol-2-yl)acetaldehyde |
InChI |
InChI=1S/C16H13N3O/c20-10-8-14-18-15(12-5-2-1-3-6-12)16(19-14)13-7-4-9-17-11-13/h1-7,9-11H,8H2,(H,18,19) |
InChI Key |
CTXKGEPPYMFGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)CC=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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